molecular formula C17H16N2OS3 B2548978 6-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole CAS No. 1706093-78-8

6-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole

Cat. No.: B2548978
CAS No.: 1706093-78-8
M. Wt: 360.51
InChI Key: CPJMQBXEWBYOEW-UHFFFAOYSA-N
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Description

6-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole is a complex heterocyclic compound that incorporates both thiophene and benzothiazole moieties. Thiophene is a five-membered ring containing sulfur, while benzothiazole is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. These structures are known for their significant biological and chemical properties, making this compound of interest in various fields of research.

Mechanism of Action

Target of Action

The primary targets of Benzo[d]thiazol-6-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone Similar compounds have been reported to target the lasb system in gram-negative bacteria .

Mode of Action

The exact mode of action of Benzo[d]thiazol-6-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone Related compounds have been shown to inhibit quorum sensing in bacteria . Quorum sensing is a mechanism of cell-to-cell communication in bacteria, allowing them to coordinate behaviors such as biofilm formation and pathogenesis .

Biochemical Pathways

The biochemical pathways affected by Benzo[d]thiazol-6-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone Similar compounds have been reported to inhibit the lasb system, a component of the quorum sensing pathway in gram-negative bacteria . This inhibition can prevent the formation of biofilms, reduce the production of toxins, and discourage bacteria from developing future resistance .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Benzo[d]thiazol-6-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone Similar compounds have been evaluated for their growth inhibitory activities at high concentrations .

Result of Action

The molecular and cellular effects of Benzo[d]thiazol-6-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone Related compounds have shown promising quorum-sensing inhibitory activities, with some showing moderate anti-biofilm formation of pseudomonas aeruginosa .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Benzo[d]thiazol-6-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone It’s known that environmental factors such as nutrient availability can influence the quorum sensing pathways that similar compounds target .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole typically involves multi-step reactions. One common method includes the condensation of thiophene derivatives with benzothiazole precursors under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and microwave-assisted synthesis could be employed to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

6-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazepane ring or the benzothiazole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are frequently used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce various functional groups onto the benzothiazole or thiophene rings.

Scientific Research Applications

6-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene and thiophene-2-carboxylic acid share the thiophene ring structure.

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and benzothiazole-2-thiol are structurally related.

Uniqueness

6-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole is unique due to its combination of thiophene and benzothiazole rings with a thiazepane moiety.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS3/c20-17(12-3-4-13-16(10-12)23-11-18-13)19-6-5-15(22-9-7-19)14-2-1-8-21-14/h1-4,8,10-11,15H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJMQBXEWBYOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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